molecular formula C18H19ClN2O B1655204 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride CAS No. 33161-91-0

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride

Cat. No.: B1655204
CAS No.: 33161-91-0
M. Wt: 314.8 g/mol
InChI Key: BYGDLWXRSVUGIL-UHFFFAOYSA-N
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Description

It was first synthesized in the 1980s and has since been the subject of numerous studies due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the side chains.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring or side chain .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors.

    Pathways Involved: It inhibits the signaling pathways that promote the formation of new blood vessels, thereby reducing tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diphenyl-2-(2-(dimethylamino)ethyl)oxazole
  • 4,5-Diphenyl-2-(2-(ethylamino)ethyl)oxazole
  • 4,5-Diphenyl-2-(2-(propylamino)ethyl)oxazole

Uniqueness

4,5-Diphenyl-2-(2-(methylamino)ethyl)oxazole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit angiogenesis makes it particularly valuable in cancer research and therapy .

Properties

IUPAC Name

2-(4,5-diphenyl-1,3-oxazol-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-19-13-12-16-20-17(14-8-4-2-5-9-14)18(21-16)15-10-6-3-7-11-15;/h2-11,19H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGDLWXRSVUGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954783
Record name 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33161-91-0
Record name Oxazole, 4,5-diphenyl-2-(2-(methylamino)ethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033161910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,5-Diphenyl-1,3-oxazol-2-yl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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